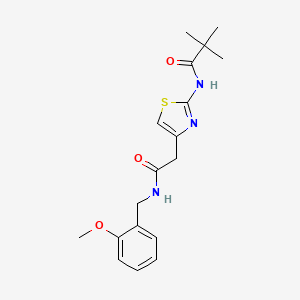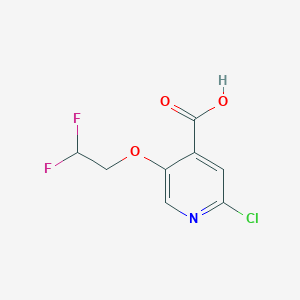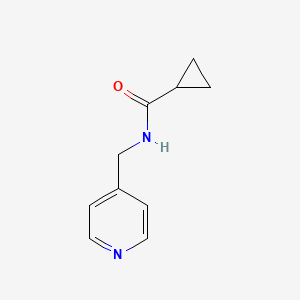![molecular formula C21H18N4O3 B2898373 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide CAS No. 1798625-38-3](/img/structure/B2898373.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound containing oxygen atoms, the pyrazole ring contains nitrogen atoms, and the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the compound, such as the indole and benzodioxin moieties, may contribute to its potential as an antiviral agent.
Anti-HIV Properties
The indole scaffold is also present in compounds that have been synthesized and screened for their anti-HIV activity . These compounds have been tested against HIV-1 and HIV-2 strains replication in acutely infected cells . The compound’s ability to bind with high affinity to multiple receptors could be leveraged in developing new derivatives for HIV treatment.
Anticancer Potential
Indole derivatives are known for their anticancer properties . The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules and has been associated with treatment options for various cancers . The compound’s interaction with cellular pathways could be explored for potential therapeutic applications in oncology.
Antimicrobial Effects
The biological activities of indole derivatives extend to antimicrobial effects . They have been utilized in the development of new compounds with potential applications in combating bacterial and fungal infections . The compound’s structural complexity may provide a platform for designing new antimicrobial agents.
Enzyme Inhibition
Indole derivatives have exhibited moderate to weak inhibition of enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating diseases like Alzheimer’s and inflammatory conditions.
Quorum-Sensing Inhibition
Some compounds containing the benzodioxin moiety have shown promise as quorum-sensing inhibitors . Quorum-sensing is a system of stimulus and response correlated with population density, often used by bacteria to coordinate gene expression according to the density of their local population. Inhibiting this process can prevent bacterial infections from spreading.
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-21(17-10-22-18-6-2-1-5-16(17)18)24-14-9-23-25(11-14)12-15-13-27-19-7-3-4-8-20(19)28-15/h1-11,15,22H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYHNYGSIUDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)

![[4-Hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2898299.png)
![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)


![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2898305.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2898306.png)
![[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B2898307.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2898309.png)
![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2898311.png)